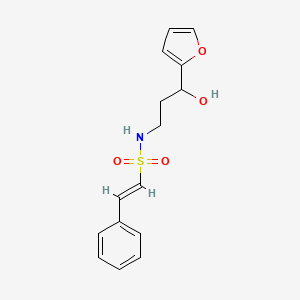

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

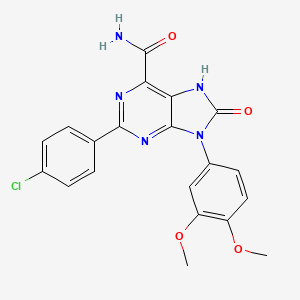

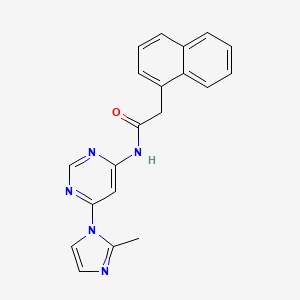

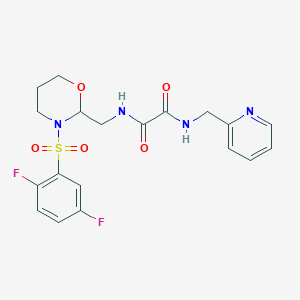

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide, also known as FPH1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. FPH1 is a potent inhibitor of the Hippo pathway, a signaling pathway that regulates cell growth and proliferation.

Applications De Recherche Scientifique

Furan Derivatives in Biomass Conversion and Sustainable Chemistry

Furan derivatives, due to their versatility and reactivity, are pivotal in converting plant biomass into valuable chemicals. They serve as platform chemicals for creating sustainable polymers, fuels, and functional materials. Studies highlight the conversion of biomass to furans like 5-hydroxymethylfurfural (HMF) and its further transformation into a myriad of industrial chemicals, underlining the role of furans in the green chemical industry and sustainable applications (Chernyshev et al., 2017).

Biocatalysis and the Valorization of Furans

Biocatalysis emerges as a promising approach for the selective modification of inherently unstable furan compounds, including furfural and HMF. This method exploits the selectivity of enzymes under mild conditions, offering a green alternative to chemical transformations. The valorization of furans through biocatalysis could lead to the development of novel biochemicals with reduced ecological footprints, showcasing the potential of furans in biotechnological applications (Domínguez de María & Guajardo, 2017).

Furan-Based Materials in Advanced Applications

The incorporation of furan derivatives into polymers and materials science is highlighted by their use in self-healing materials and drug delivery systems. Furan groups, utilized in Diels-Alder reactions, contribute to the development of polymers with the ability to repair themselves, indicating furan derivatives' potential in creating innovative materials with enhanced durability and longevity (Liu & Chuo, 2013).

Furan Derivatives in Drug Design and Medical Chemistry

Furan derivatives play a critical role in medicinal chemistry, particularly in the design of bioactive molecules. Their incorporation into nucleobases and nucleosides has led to the development of compounds with antiviral, antitumor, and antimycobacterial properties. This underscores the importance of furan derivatives in synthesizing new therapeutic agents, opening pathways for novel drug development (Ostrowski, 2022).

Propriétés

IUPAC Name |

(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-14(15-7-4-11-20-15)8-10-16-21(18,19)12-9-13-5-2-1-3-6-13/h1-7,9,11-12,14,16-17H,8,10H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPFJIPUQMALN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-phenylethenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2576871.png)

![7-Tert-butyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2576874.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2576882.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2576885.png)